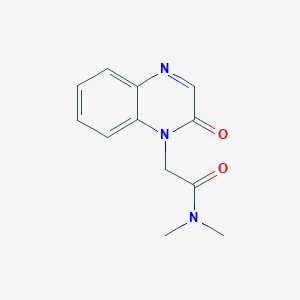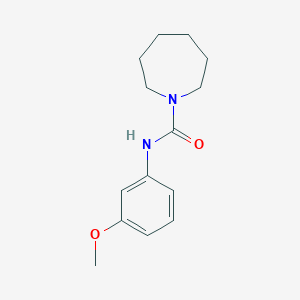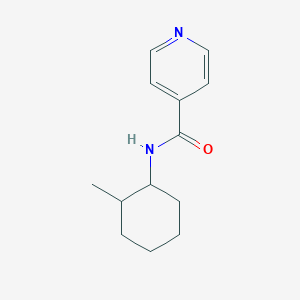
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide, also known as DMAQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMAQ is a quinoxaline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the induction of apoptosis in cancer cells, ultimately resulting in their death.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and modulation of cell signaling pathways. N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is also relatively easy to synthesize, making it readily accessible to researchers. However, one of the limitations of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide. One promising area of research is in the development of new cancer treatments based on N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide. Researchers may also investigate the potential use of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide in the treatment of other diseases, such as chronic pain and inflammation. Additionally, further studies may be carried out to better understand the mechanism of action of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide and to identify new targets for its use in scientific research.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with dimethylamine and ethyl acetate. The resulting product is then subjected to further reactions to yield the final compound. The synthesis of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is a complex process that requires specialized equipment and expertise, but it has been successfully carried out by many research groups.
Applications De Recherche Scientifique
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has also been shown to inhibit the growth of tumors in animal models, making it a promising candidate for further research in this area.
Propriétés
IUPAC Name |
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-14(2)12(17)8-15-10-6-4-3-5-9(10)13-7-11(15)16/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGODTYRNBMNGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C2=CC=CC=C2N=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)

![N-carbamoyl-2-[2-(3,3-dimethyl-2-oxobutylidene)-5-[[5-(4-nitrophenyl)-2-furanyl]methylidene]-4-oxo-3-thiazolidinyl]acetamide](/img/structure/B7469799.png)
![Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate](/img/structure/B7469800.png)
![1-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B7469803.png)
![3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7469813.png)
![2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7469827.png)
![N-(5-chloro-2-morpholin-4-ylphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469832.png)


![[2-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B7469849.png)
![3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B7469854.png)